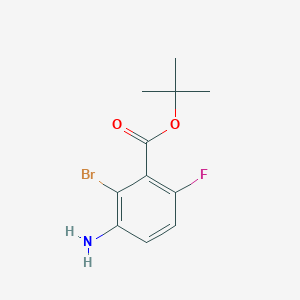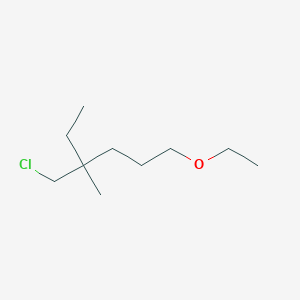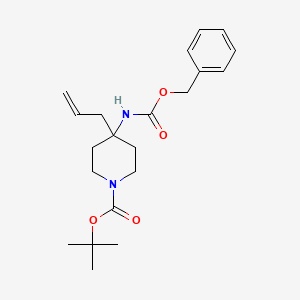
(1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans is a cyclobutane derivative with a unique structure that includes an amino group, a chlorophenyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds.
Introduction of the Amino Group: The amino group can be introduced through reductive amination or by using an appropriate amine precursor.
Chlorophenyl Group Addition: The chlorophenyl group can be added via a substitution reaction using a chlorophenyl halide.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of flow microreactor systems for more efficient and sustainable synthesis .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under conditions such as reflux or in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be explored for its activity against various diseases or as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
- (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride
- (1s,3s)-1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans is unique due to the presence of both an amino group and a chlorophenyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.
属性
分子式 |
C11H13Cl2NO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC 名称 |
1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-9-4-2-1-3-8(9)7-5-11(13,6-7)10(14)15;/h1-4,7H,5-6,13H2,(H,14,15);1H |
InChI 键 |
PTKNMDYXZMKGPB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C(=O)O)N)C2=CC=CC=C2Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azabicyclo[3.1.0]hexan-4-one](/img/structure/B13475275.png)

![Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13475284.png)
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13475287.png)



![1-{5-Oxaspiro[3.4]octan-2-yl}methanamine hydrochloride](/img/structure/B13475310.png)
![rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B13475318.png)



